molecular formula C10H14O B7771122 2-Phenyl-1-butanol CAS No. 89104-46-1

2-Phenyl-1-butanol

Cat. No.: B7771122
CAS No.: 89104-46-1
M. Wt: 150.22 g/mol
InChI Key: DNHNBMQCHKKDNI-UHFFFAOYSA-N
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Description

2-Phenyl-1-butanol is a useful research compound. Its molecular formula is C10H14O and its molecular weight is 150.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-phenylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-2-9(8-11)10-6-4-3-5-7-10/h3-7,9,11H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNHNBMQCHKKDNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901034023
Record name 2-Phenylbutan-1-ol
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Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2035-94-1, 89104-46-1
Record name β-Ethylbenzeneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2035-94-1
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Record name 2-Phenylbutane-1-ol
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Record name 2035-94-1
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Record name 2035-94-1
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Record name 2-Phenylbutan-1-ol
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Record name 2-phenylbutane-1-ol
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Customer
Q & A

Q1: What are the different synthetic routes for producing 2-phenyl-1-butanol?

A1: Two efficient synthetic routes for this compound have been reported [].

  • Route 2: Involves Friedel-Crafts alkylation of benzene with (+)-1,2-epoxybutane in the presence of a Lewis acid catalyst like aluminum chloride or stannic chloride [, ]. This reaction produces a mixture of this compound and 3-phenyl-1-butanol, along with some chlorinated byproducts.

Q2: How does the chirality of this compound arise in the Friedel-Crafts alkylation reaction?

A2: The Friedel-Crafts reaction using (+)-1,2-epoxybutane exhibits asymmetric induction, leading to the formation of optically active this compound [, ]. The reaction can proceed via two pathways, each leading to a different enantiomer:

    Q3: Has this compound been investigated for its vibrational dynamics and intermolecular interactions?

    A3: Yes, studies have explored the vibrational dynamics of this compound, particularly its behavior as a glass-forming liquid []. These studies utilized vibrational spectroscopy and theoretical calculations to investigate the role of hydrogen bonding in intermolecular interactions. The research revealed that hydrogen bonds play a crucial role in the formation of dimer and tetramer aggregates in the liquid and glassy states.

    Q4: Are there any known applications of this compound in drug development or other fields?

    A4: While this compound itself might not be a pharmaceutical agent, it serves as a valuable intermediate in the synthesis of more complex molecules []. Its chiral nature makes it particularly useful for synthesizing enantiomerically pure compounds, which is crucial in pharmaceutical research and development.

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